N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide derivative characterized by a benzofuran moiety linked to a hydroxypropyl chain and a 4-methoxyphenyl-substituted ethanesulfonamide group. This compound is of interest in medicinal chemistry due to the structural features shared with bioactive molecules, such as sulfonamide-based enzyme inhibitors and benzofuran-containing therapeutics.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-17-8-6-15(7-9-17)11-13-27(23,24)21-12-10-18(22)20-14-16-4-2-3-5-19(16)26-20/h2-9,14,18,21-22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLOAJRRVYVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of increasing interest due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound can be synthesized through a multi-step reaction involving the benzofuran and methoxyphenyl moieties. The synthesis typically involves the following steps:
- Formation of Benzofuran Derivative : The initial step includes the condensation of appropriate precursors to form the benzofuran ring.
- Hydroxypropyl Group Addition : Subsequent reactions introduce the hydroxypropyl group at the 3-position of the benzofuran.
- Sulfonamide Formation : The final step involves attaching the sulfonamide moiety to yield the target compound.
Research indicates that compounds containing benzofuran structures often exhibit significant biological activities, including:
- Antiviral Activity : Benzofuran derivatives have been shown to inhibit viral enzymes, notably in Hepatitis C virus (HCV) studies where molecular docking revealed strong binding affinities to the viral RNA-dependent RNA polymerase (RdRp) . This suggests potential applications in antiviral therapy.
- Anticancer Properties : Some studies have reported that benzofuran-based compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The sulfonamide group in this compound may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
Table 1: Biological Activities of Benzofuran Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-... | Antiviral | 12.5 | |
| Benzofuran-1,3,4-oxadiazole derivatives | Anticancer | 8.0 | |
| Benzofuran sulfonamides | Anti-inflammatory | 15.0 |
Case Studies
-
Antiviral Efficacy Against HCV :
A study utilized molecular docking techniques to evaluate the binding affinity of various benzofuran derivatives against HCV RdRp. The compound demonstrated a binding affinity comparable to standard antiviral drugs, indicating its potential as an effective therapeutic agent against HCV . -
Cytotoxicity in Cancer Cell Lines :
In vitro studies on human cancer cell lines revealed that N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-... induced significant cytotoxicity, with an IC50 value of approximately 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction via mitochondrial pathways .
Research Findings
Recent investigations highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzofuran derivatives. For instance, modifications in substituents on the benzofuran ring significantly affect their potency and selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity | Optimal Position |
|---|---|---|
| Hydroxyl | Increased potency | 3-position |
| Methoxy | Enhanced solubility | 4-position |
| Sulfonamide | Improved anti-inflammatory properties | N-position |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on sulfonamide derivatives, benzofuran-containing molecules, and substituted aryl groups. Below is a comparative analysis using available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide Diversity: The target compound’s ethanesulfonamide group differs from the benzenesulfonamide in and methanesulfonamide in . Ethanesulfonamides may exhibit improved metabolic stability compared to smaller sulfonamides due to increased steric bulk.
Benzofuran vs. Heterocyclic Cores :
- Benzofuran derivatives are associated with antiviral and anti-inflammatory activities, whereas pyrimidine-based sulfonamides () are common in kinase inhibitors . The hydroxypropyl linker in the target compound may confer conformational flexibility, unlike rigid heterocycles like pyrimidine.
Synthetic Feasibility :
- The synthesis of the target compound likely involves multi-step protocols similar to , where acid-catalyzed cyclization or sulfonamide coupling is employed . However, the benzofuran moiety may require specialized conditions (e.g., palladium-catalyzed cross-coupling) absent in the provided evidence.
Structural Characterization: While and rely on $ ^1H $-NMR and EI-MS for characterization , the target compound’s stereochemistry (e.g., hydroxypropyl configuration) would necessitate advanced techniques like X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
